2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate: is a complex organic molecule that combines a quinoline core with nitrophenyl and methylphenyl substituents. Its chemical formula is C28H18N2O4. The compound’s synthesis involves intricate steps, and its unique structure contributes to its various properties and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-(3-nitrophenyl)acetic acid with 2-(4-methylphenyl)quinoline-4-carboxylic acid under appropriate reaction conditions. The reaction typically occurs in the presence of dehydrating agents or coupling reagents.
Industrial Production:: While laboratory-scale synthesis is well-documented, industrial production methods may differ. Large-scale manufacturing often employs continuous-flow processes, solid-phase synthesis, or other efficient techniques to optimize yield and minimize waste.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group (NO) in the compound can undergo reduction to an amino group (NH) or oxidation to a carbonyl group (C=O).
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions, such as halogenation or Friedel-Crafts acylation.
Reduction: Reduction of the quinoline ring system can lead to the corresponding tetrahydroquinoline derivative.
Reduction: Reagents like palladium on carbon (Pd/C) or hydrogen gas (H) are used for nitro group reduction.
Substitution: Lewis acids (e.g., AlCl) facilitate electrophilic aromatic substitution.
Major Products:: The major products depend on the specific reaction conditions. Reduction yields the corresponding amino derivative, while substitution reactions introduce various substituents onto the aromatic rings.
Scientific Research Applications
Chemistry::
Fluorescent Probes: The quinoline core’s fluorescence properties make this compound useful as a fluorescent probe in analytical chemistry.
Organic Synthesis: It serves as a building block for more complex molecules due to its versatile reactivity.
Anticancer Potential: Some quinoline derivatives exhibit antitumor activity, and further research could explore this compound’s potential in cancer therapy.
Neuroprotective Effects: Quinoline-based compounds have shown neuroprotective properties, making them relevant in neurodegenerative disease research.
Dye Synthesis: The compound’s chromophoric properties find applications in dye synthesis.
Material Science: Quinoline derivatives contribute to the development of functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are several quinoline-based compounds, the unique combination of nitrophenyl and methylphenyl substituents in 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate sets it apart. Similar compounds include other quinoline derivatives with varying substituents and functional groups.
Properties
Molecular Formula |
C25H18N2O5 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H18N2O5/c1-16-9-11-17(12-10-16)23-14-21(20-7-2-3-8-22(20)26-23)25(29)32-15-24(28)18-5-4-6-19(13-18)27(30)31/h2-14H,15H2,1H3 |
InChI Key |
OPBJVALCAOIMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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